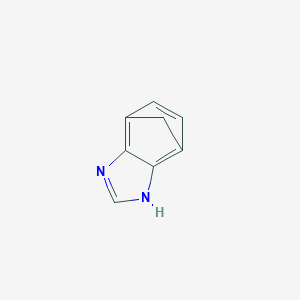

4,7-Methano-1h-benzimidazole

Description

Structure

3D Structure

Properties

CAS No. |

210-26-4 |

|---|---|

Molecular Formula |

C8H6N2 |

Molecular Weight |

130.15 g/mol |

IUPAC Name |

3,5-diazatricyclo[5.2.1.02,6]deca-1,3,6,8-tetraene |

InChI |

InChI=1S/C8H6N2/c1-2-6-3-5(1)7-8(6)10-4-9-7/h1-2,4H,3H2,(H,9,10) |

InChI Key |

VGOIVFUPCSQYJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C3C(=C1C=C2)N=CN3 |

Origin of Product |

United States |

Synthetic Methodologies for the 4,7 Methano 1h Benzimidazole Scaffold and Its Analogues

Strategies for Constructing the 4,7-Methano Bridge

The formation of the 4,7-methano bridge, which locks the benzene (B151609) ring in a strained, boat-like conformation, is a critical step in the synthesis of 4,7-methano-1H-benzimidazole. This is typically achieved through cycloaddition reactions, which are well-suited for the creation of such bicyclic systems.

Cycloaddition Reactions in the Synthesis of Related Methano-Bridged Ring Systems

The Diels-Alder reaction is a powerful and widely employed method for the construction of six-membered rings and is particularly effective for synthesizing the norbornene-type framework inherent in the 4,7-methano bridge. A common approach involves the [4+2] cycloaddition of cyclopentadiene with a suitable dienophile, such as p-benzoquinone. This reaction proceeds readily to form a diketone adduct which can then be aromatized to establish the benzene ring fused to the bridged system. The Diels-Alder reaction between cyclopentadiene analogs and p-benzoquinone has been explored in various solvents, including water, often resulting in high yields of the desired adducts rsc.orgnih.govnih.gov. The initial cycloadducts from the reaction of cyclopentadiene with 1,4-benzoquinone were correctly characterized by Diels and Alder, laying the foundation for the synthesis of such bridged systems nih.gov.

The reactivity of cyclopentadiene in these cycloadditions is notably high, even without activating substituents nih.gov. The choice of dienophile can be expanded to include substituted benzoquinones, allowing for the introduction of various functionalities onto the aromatic ring of the final product. The stereochemistry of the Diels-Alder reaction, particularly the formation of endo and exo isomers, is a key consideration in these syntheses researchgate.net.

Intramolecular Cyclization Approaches for Annulation of Bridged Moieties

While intermolecular cycloadditions are prevalent, intramolecular cyclization reactions can also be employed to form bridged ring systems. Nickel-catalyzed intramolecular C-H cyclization of benzimidazoles with alkenes has been developed to create polycyclic imidazole (B134444) systems chemistryviews.org. Although this specific example builds upon a pre-existing benzimidazole (B57391), the principle of intramolecular C-H activation and cyclization represents a potential strategy for forming the 4,7-methano bridge in suitably designed precursors.

Classical and Modern Approaches to Benzimidazole Annulation Adapted for Bridged Systems

Once the 4,7-methano-bridged aromatic core is established, with two adjacent amino groups (an o-phenylenediamine derivative), classical and modern methods of benzimidazole synthesis can be applied. These methods have been extensively developed for a wide range of o-phenylenediamines and can be adapted for the more sterically demanding bridged substrates.

Condensation Reactions of o-Phenylenediamines with Carbonyl Precursors (Aldehydes, Carboxylic Acids, Esters)

The most common and direct route to the benzimidazole core is the condensation of an o-phenylenediamine with a one-carbon electrophile, such as an aldehyde, carboxylic acid, or their derivatives. researchgate.net

The Phillips condensation reaction is a well-established method that involves the reaction of an o-phenylenediamine with a carboxylic acid in the presence of a dilute mineral acid, such as hydrochloric acid. researchgate.netadichemistry.comnih.gov This method is advantageous as it can proceed at lower temperatures and often gives good yields, particularly with aliphatic carboxylic acids. adichemistry.com The mechanism involves the initial acylation of one of the amino groups, followed by an intramolecular cyclization and dehydration to form the imidazole ring. adichemistry.com

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| Benzene-1,2-diamine | Acetic acid | 4N HCl | 2-methyl-1H-benzimidazole | adichemistry.com |

| o-phenylenediamine | Aromatic acid | Sealed tube, 180°C | 2-aryl-1H-benzimidazole | adichemistry.com |

| o-phenylenediamine | Carboxylic acids | Concentrated HCl, heat | 2-substituted benzimidazoles | researchgate.net |

| o-phenylenediamine | Aldehydes | Cupric acetate | 2-substituted benzimidazoles | researchgate.net |

The condensation with aldehydes is another versatile approach. Various catalysts and reaction conditions have been developed to promote this transformation, including the use of oxidizing agents to facilitate the final aromatization step. organic-chemistry.org The reaction of o-phenylenediamines with aldehydes can be carried out in water or alcoholic solutions in the presence of cupric acetate, a method developed by Weidenhagen. researchgate.net

N-Alkylation and N-Arylation Strategies for Substituted Benzimidazoles

Following the formation of the this compound scaffold, the nitrogen atoms of the imidazole ring can be further functionalized through N-alkylation or N-arylation. These reactions are crucial for diversifying the properties of the core molecule.

N-alkylation is typically achieved by treating the benzimidazole with an alkyl halide in the presence of a base. researchgate.net Common bases used to deprotonate the benzimidazole nitrogen include sodium hydride (NaH), potassium carbonate, and cesium carbonate. researchgate.net The choice of solvent and base can influence the regioselectivity of the alkylation, particularly in unsymmetrically substituted benzimidazoles.

| Benzimidazole | Alkylating Agent | Base/Conditions | Product | Reference |

| Benzimidazole | Alkyl halides | NaH, K2CO3, Cs2CO3 | N-alkylated benzimidazole | researchgate.net |

| Benzimidazole | Ketonic Mannich bases | Reflux | 1-(3-oxopropyl)benzimidazoles | researchgate.net |

| Imidazole/Benzimidazole | Morita–Baylis–Hillman alcohols/acetates | Toluene, reflux | N-allylated imidazoles/benzimidazoles | beilstein-journals.org |

The reaction of benzimidazoles with ketonic Mannich bases provides a route to 1-(3-oxopropyl)benzimidazoles. researchgate.net Furthermore, N-allylation can be accomplished using Morita–Baylis–Hillman (MBH) adducts as the alkylating agents. beilstein-journals.org

Reductive Cyclocondensation Methods for Benzimidazole Ring Formation

Reductive cyclization methods offer an alternative pathway to benzimidazoles, typically starting from an o-nitroaniline derivative. These methods involve the reduction of the nitro group to an amine, which then undergoes an in-situ cyclization with a suitable one-carbon source.

A common strategy involves the reduction of an o-nitroaniline in the presence of an aldehyde. The nitro group is reduced to an amine, which then condenses with the aldehyde to form an imine. Subsequent intramolecular cyclization and aromatization yield the benzimidazole. Various reducing agents can be employed, including sodium dithionite, which has been used for the reduction of sterically hindered nitro groups. thieme-connect.dehope.edu Reductive amination techniques, which involve the formation of an imine followed by its reduction, are also relevant to this approach. masterorganicchemistry.compurdue.eduyoutube.comyoutube.comnih.gov

| Starting Material | Reagents | Product | Key Transformation | Reference |

| 5,6-Dinitroacenaphthylene | Sodium dithionite, Sodium bicarbonate | 5,6-Diaminoacenaphthylene | Reduction of nitro groups | thieme-connect.de |

| Aldehyde/Ketone and Amine | Sodium cyanoborohydride (NaBH3CN) | Amine | Reductive amination | masterorganicchemistry.com |

| Aldehyde/Ketone and Amine | Sodium triacetoxyborohydride (NaBH(OAc)3) | Amine | Reductive amination | nih.gov |

Cyclization of Schiff Bases as Intermediates in Benzimidazole Synthesis

The formation of a Schiff base is a critical intermediate step in many synthetic routes leading to the benzimidazole core. This process typically involves the condensation reaction between an ortho-diamine, such as a substituted o-phenylenediamine, and a carbonyl compound, most commonly an aldehyde.

The initial step is the nucleophilic attack of one of the primary amino groups of the o-phenylenediamine onto the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form the C=N double bond characteristic of a Schiff base, also known as an imine. The resulting intermediate, containing both an imine and a remaining amino group in ortho positions, is primed for intramolecular cyclization.

Catalytic Systems in the Synthesis of Bridged Benzimidazoles

The efficiency and selectivity of benzimidazole synthesis are significantly enhanced by the use of various catalytic systems. These catalysts facilitate the key bond-forming steps, often allowing for milder reaction conditions, shorter reaction times, and improved yields.

Lewis acids are highly effective catalysts for the synthesis of benzimidazoles. They function by activating the carbonyl group of the aldehyde, rendering it more susceptible to nucleophilic attack by the o-phenylenediamine.

Zinc Triflate (Zn(OTf)₂) has been demonstrated as an efficient catalyst for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes. scirp.orgscirp.orgresearchgate.netchemmethod.com The reaction typically proceeds in a solvent like ethanol at reflux temperature. scirp.orgscirp.orgresearchgate.net Studies have shown that a catalyst loading of 10 mol% of zinc triflate provides optimal yields. scirp.orgscirp.org This catalytic system is compatible with a variety of substituted aldehydes, including those with both electron-donating and electron-withdrawing groups, leading to good yields of the corresponding benzimidazoles. scirp.orgscirp.org The advantages of using zinc triflate include high yields, a simple work-up procedure, and the non-toxic nature of the catalyst. scirp.org

Erbium Triflate (Er(OTf)₃) is another powerful Lewis acid catalyst employed in benzimidazole synthesis. It has been used to promote the eco-friendly, one-pot condensation of o-phenylenediamine with various aldehydes under solvent-free conditions, affording products in excellent yields (75-99%) within a short reaction time (2-5 minutes). beilstein-journals.org Er(OTf)₃ has been shown to selectively catalyze the formation of 1,2-disubstituted benzimidazoles, particularly with electron-rich aldehydes, by coordinating to the carbonyl oxygen and facilitating the addition of the amine group. beilstein-journals.org This catalyst offers a green and economical alternative to other methods that may require high temperatures or expensive and environmentally harmful organic solvents. beilstein-journals.org

| Catalyst | Typical Substrates | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Zinc Triflate (Zn(OTf)₂) | o-phenylenediamine, substituted aldehydes | Ethanol, reflux, 10 mol% catalyst | High yields, simple work-up, non-toxic | scirp.orgscirp.org |

| Erbium Triflate (Er(OTf)₃) | o-phenylenediamine, various aldehydes | Solvent-free, 2-5 min reaction time | Excellent yields, eco-friendly, rapid | beilstein-journals.org |

Transition metals play a crucial role in modern organic synthesis, and their application in the formation of benzimidazoles is well-documented.

Copper(I) Iodide (CuI) has been utilized in the synthesis of benzimidazoles through various reaction pathways. One approach involves a copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and sodium azide. nih.gov In another method, an Al₂O₃/CuI/PANI nanocomposite has been used as a catalyst for the reaction between o-phenylenediamine and aldehydes, producing a series of benzimidazole products in excellent yields under mild conditions. nih.gov This nanocatalyst demonstrates good reusability. nih.gov Copper-catalyzed intramolecular N-arylation is another significant route to benzimidazoles. acs.orgrsc.org

Iron-Sulfur (Fe/S) catalyzed reactions have also been reported for the synthesis of benzimidazoles. researchgate.net Iron catalysts, in general, are attractive due to their low cost and low toxicity. For instance, an Fe(III)-porphyrin catalyst system has been developed for the one-pot, three-component synthesis of benzimidazole derivatives from benzo-1,2-quinone, aldehydes, and ammonium acetate, proceeding through domino C–N bond formation and cyclization reactions. nih.gov

The use of nanoparticle catalysts in organic synthesis is a rapidly growing field, offering advantages such as high surface area-to-volume ratios, increased catalytic activity, and ease of separation and recycling.

Zinc Oxide Nanoparticles (ZnO NPs) have proven to be a mild, efficient, and reusable catalyst for the synthesis of benzimidazole derivatives. tandfonline.comsemanticscholar.orgtandfonline.com These reactions are often carried out under solvent-free conditions, aligning with the principles of green chemistry. tandfonline.comtandfonline.com The synthesis typically involves the condensation of an o-phenylenediamine with an aldehyde or formic acid at a moderate temperature (e.g., 70 °C). tandfonline.comtandfonline.com ZnO NPs can be mechanochemically synthesized and have been shown to be effective in low catalytic amounts (e.g., 2 mol%). tandfonline.comtandfonline.com The use of ZnO NPs avoids expensive and toxic reagents and allows for an easy and clean work-up. tandfonline.comtandfonline.com In some protocols, the reactions are very fast, with excellent yields obtained at room temperature in a matter of minutes. semanticscholar.org The catalyst can often be recovered and reused multiple times without a significant loss of activity. semanticscholar.org

Green chemistry principles are increasingly being applied to the synthesis of important chemical compounds like benzimidazoles to reduce environmental impact. chemmethod.comchemmethod.comsphinxsai.com

Microwave-Assisted Synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. rjptonline.orgnycu.edu.tw The synthesis of benzimidazole derivatives has been successfully achieved under microwave irradiation, frequently in conjunction with solvent-free conditions or the use of green solvents. rjptonline.orgnycu.edu.tw For example, a one-pot, three-component reaction to generate complex benzimidazole-imidazo[1,2-a]pyridines has been accomplished under solvent-free microwave conditions, highlighting the efficiency of this technique. nycu.edu.tw

Solvent-Free Conditions are a cornerstone of green synthesis, as they eliminate the environmental and economic costs associated with solvent use and disposal. nih.govtandfonline.comtandfonline.comnycu.edu.twresearchgate.net The synthesis of benzimidazoles is particularly amenable to solvent-free approaches, often involving the neat reaction of o-phenylenediamine with an aldehyde or carboxylic acid at elevated temperatures or under microwave irradiation. nycu.edu.twresearchgate.net These methods are noted for their simplicity, efficiency, and high atom economy. researchgate.net The use of solid-supported catalysts, such as ZnO nanoparticles, is often combined with solvent-free conditions to further enhance the green credentials of the synthetic route. tandfonline.comtandfonline.com

| Approach | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted | Sc(OTf)₃, solvent-free | Rapid, high yields, complex molecule synthesis | nycu.edu.tw |

| Solvent-Free | ZnO Nanoparticles, 70 °C | Environmentally benign, reusable catalyst, easy work-up | tandfonline.comtandfonline.com |

| Solvent-Free | p-Toluenesulfonic acid, grinding | Short reaction time, high efficiency, simple isolation | nih.gov |

Derivatization and Functionalization Strategies for this compound and Analogues

The functionalization of the benzimidazole scaffold is crucial for modulating its physicochemical properties and biological activity. Various catalytic methods have been developed for the selective derivatization at different positions of the benzimidazole ring.

N-Functionalization: The nitrogen atoms of the benzimidazole ring can be readily functionalized. N-arylation, for instance, can be achieved via copper-catalyzed cross-coupling reactions.

C2-Functionalization: The C2 position is a common site for derivatization. Direct C-H activation is a predominant strategy for introducing substituents at this position, utilizing catalysts based on palladium, rhodium, and nickel. This approach allows for the formation of C-C and C-heteroatom bonds, enabling the introduction of a wide range of functional groups.

Functionalization of the Benzene Ring: The carbon positions of the benzene portion of the benzimidazole core (C4, C5, C6, and C7) are typically functionalized through a sequential halogenation/cross-coupling strategy to ensure regioselectivity. For instance, a halogen can be introduced at a specific position, which then serves as a handle for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce aryl, alkyl, or amino groups. This allows for the synthesis of a diverse library of benzimidazole analogues with unique substitution patterns. The development of fine-tuned catalyst-ligand combinations has been a key factor in the success of these functionalization strategies.

Introduction of Peripheral Substituents on the Bridged Framework

Detailed and specific research findings on the introduction of peripheral substituents directly onto the bridged framework of this compound are not prominently available in the reviewed scientific literature. The reactivity of the methano bridge is distinct from the aromatic benzimidazole portion, and its functionalization would likely require strategies tailored to strained bicyclic alkane systems. Such methodologies have not been specifically documented for this heterocyclic scaffold.

Synthetic Pathways to Diverse Functionalities on the Benzimidazole Moiety (e.g., Acyl, Alkyl, Mercapto)

The benzimidazole moiety within the this compound structure offers several sites for functionalization, primarily at the nitrogen atoms (N-1) and the C-2 position. Methodologies for introducing acyl, alkyl, and mercapto groups are well-established for the general benzimidazole class and are applicable here.

Acylation:

Acylation of the benzimidazole ring typically occurs at the N-1 position. This reaction is often carried out by treating the benzimidazole with an acylating agent in the presence of a base. For instance, S-acylation of 2-mercaptobenzimidazoles can be achieved by reacting them with acetyl chloride in a solvent like acetone with potassium carbonate acting as a deacidifying agent. ijptjournal.com Another approach involves the carbonylative acetylation of heterocycles, where an organic peroxide can act as the methyl source to transform various heterocycles into their corresponding methyl ketones in moderate to good yields. researchgate.net

A one-pot process involving the acylation–cyclization of N-arylamidoxime provides an alternative route to synthesizing benzimidazoles with diverse substituted groups. acs.orgnih.gov This method avoids harsh conditions like the use of strong acids. acs.orgnih.gov The acylation of benzimidazole and its N-methyl derivative by p-nitrophenyl carboxylates has also been studied, with the reaction rate being influenced by the presence of micelles. researchgate.net

Table 1: Examples of Acylation Reactions on Benzimidazole Scaffolds

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-mercaptobenzimidazole | Acetyl chloride, K₂CO₃, Acetone, Reflux | S-(1H-benzimidazol-2-yl)ethanethioate | Not specified | ijptjournal.com |

| 1H-benzimidazole (1a) | DCP (1.5 equiv.), HOAc (3.0 equiv.), DCE + PhCl (1:1), 140 °C, 20 h, CO (50 bar) | Methyl heterocyclic ketone | Moderate to good | researchgate.net |

Alkylation:

N-alkylation is a common method for functionalizing the benzimidazole core. The reaction generally involves treating the benzimidazole with an alkyl halide in the presence of a base. Reagents like sodium hydride (NaH) in dry dimethylformamide (DMF) are effective for this transformation. nih.gov For example, 1H-benzimidazole can be reacted with NaH and then treated with neat BOM-Cl (benzyloxymethyl chloride) to yield 1-((benzyloxy)methyl)-1H-benzo[d]imidazole. nih.gov Similarly, substituted benzimidazoles like 5-methoxy-1H-benzo[d]imidazole can be alkylated using this method. nih.gov

Potassium carbonate is another commonly used base for N-alkylation with substituted halides, with reactions being carried out either by conventional heating or microwave irradiation. A sustainable approach for N-1 alkylation has been developed using an alkaline water-SDS system, which avoids volatile organic solvents and enhances the reaction rate. researchgate.net

Table 2: Selected N-Alkylation Reactions of Benzimidazoles

| Benzimidazole Derivative | Alkylating Agent | Base/Solvent/Conditions | Product | Reference |

|---|---|---|---|---|

| 1H-benzimidazole | BOM-Cl | NaH / Dry DMF, 0 °C to rt | 1-((Benzyloxy)methyl)-1H-benzo[d]imidazole | nih.gov |

| 5-Methoxy-1H-benzo[d]imidazole | BOM-Cl | NaH / Dry DMF, 0 °C to rt | 1-((Benzyloxy)methyl)-6-methoxy-1H-benzo[d]imidazole and 1-((benzyloxy)methyl)-5-methoxy-1H-benzo[d]imidazole | nih.gov |

Mercapto Group Introduction:

The synthesis of 2-mercaptobenzimidazoles is a fundamental transformation. A widely used method involves the reaction of an o-phenylenediamine derivative with carbon disulfide in the presence of a base like potassium hydroxide (KOH). ijptjournal.com The reaction is typically carried out in a solvent such as ethanol and heated under reflux. ijptjournal.com This method is versatile and can be applied to substituted o-phenylenediamines to produce a variety of 2-mercaptobenzimidazole derivatives. ijptjournal.com For instance, 5-difloromethoxy 2-mercapto benzimidazole can be synthesized from 4-difloromethoxy o-phenylene diamine and carbon disulfide with KOH. ijptjournal.com An improved, industrially scalable process for producing 2-mercapto-5-difluoromethoxy-1H-benzimidazole has also been described, highlighting its importance as a medicinal intermediate. primescholars.com

Table 3: Synthesis of 2-Mercaptobenzimidazole Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| o-phenylenediamine | KOH, CS₂, 95% Ethanol, Water, Reflux | 2-mercaptobenzimidazole | Not specified | ijptjournal.com |

| 4-difloromethoxy o-phenylene diamine | KOH, CS₂, Ethanol, Water, Reflux | 5-difloromethoxy 2-mercaptobenzimidazole | 78% | ijptjournal.com |

Advanced Characterization Techniques for 4,7 Methano 1h Benzimidazole Structures

Spectroscopic Analysis Methodologies

Spectroscopic techniques are fundamental in determining the molecular structure of 4,7-Methano-1H-benzimidazole by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structural connectivity of this compound. While specific data for the title compound is not extensively published, analysis of related benzimidazole (B57391) and methano-bridged systems provides a strong basis for expected spectral features. scilit.combiomedres.usacs.orgopenresearchlibrary.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netsciencepublishinggroup.comdergipark.org.tresisresearch.orgresearchgate.netbioline.org.br

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole ring, the bridgehead protons of the methano group, and the bridging methylene (B1212753) protons. The chemical shifts and coupling constants would provide critical information about the connectivity and stereochemistry of the molecule. For many benzimidazole derivatives, aromatic protons typically appear in the range of δ 7.0-8.0 ppm. sciencepublishinggroup.combioline.org.br The N-H proton of the imidazole (B134444) ring often presents as a broad singlet, with its chemical shift being solvent-dependent. sciencepublishinggroup.com

¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data, showing distinct resonances for each unique carbon atom. The chemical shifts of the aromatic carbons are typically found between δ 110-150 ppm. researchgate.netnih.gov The carbons of the methano-bridge would appear in the aliphatic region of the spectrum. The GIAO method is often used for theoretical calculations of chemical shifts to aid in assignments. nih.gov

¹⁵N NMR: This technique, though less common, provides direct information about the nitrogen environments within the imidazole ring. nih.govnih.gov In NH-benzimidazoles, the suppression of prototropic tautomerism in the solid state can lead to distinct ¹⁵N signals, offering insights into hydrogen bonding and tautomeric equilibria. researchgate.netnih.gov

¹⁹F NMR: For fluorinated derivatives of methano-bridged systems, ¹⁹F NMR is a powerful tool. dovepress.com The chemical shift of the fluorine substituent is highly sensitive to the electronic environment and can provide information about the influence of the bicyclic framework. dovepress.comd-nb.info

Table 1: Representative NMR Data for Benzimidazole Derivatives

| Nucleus | Compound Type | Typical Chemical Shift Range (ppm) | Reference |

|---|---|---|---|

| ¹H | Aromatic Protons | 7.0 - 8.0 | sciencepublishinggroup.combioline.org.br |

| ¹H | Imidazole N-H | Variable, often broad | sciencepublishinggroup.com |

| ¹³C | Aromatic Carbons | 110 - 150 | researchgate.netnih.gov |

Vibrational Spectroscopy (Fourier Transform Infrared, FT-Raman)

Vibrational spectroscopy probes the molecular vibrations of this compound, offering a "fingerprint" of the functional groups present. scilit.combiomedres.usresearchgate.netresearchgate.netresearchgate.netesisresearch.orgbeilstein-journals.org

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibration of the imidazole ring typically appears as a broad band in the region of 3200-3400 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹. sciencepublishinggroup.com The C=N stretching of the imidazole ring is found around 1620-1680 cm⁻¹. sciencepublishinggroup.com The presence of the methano-bridge will give rise to aliphatic C-H stretching bands below 3000 cm⁻¹.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FTIR. The Raman spectrum is often less sensitive to water and can provide better resolution for certain vibrational modes. For benzimidazole itself, key Raman bands have been assigned through comparison with theoretical calculations. acs.orgscispace.comacs.org

Table 2: Key Vibrational Frequencies for Benzimidazole Systems

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | 3200 - 3400 | researchgate.net |

| Aromatic C-H Stretch | > 3000 | sciencepublishinggroup.com |

| C=N Stretch | 1620 - 1680 | sciencepublishinggroup.com |

Mass Spectrometry (Electron Ionization-Mass Spectrometry, High-Resolution Electron Ionization-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound. scilit.combiomedres.usacs.orgopenresearchlibrary.orgresearchgate.netresearchgate.netresearchgate.netbioline.org.brbeilstein-journals.org

Electron Ionization-Mass Spectrometry (EI-MS): EI-MS provides information on the molecular ion peak (M⁺), confirming the molecular weight. The fragmentation pattern is characteristic of the molecule's structure. For benzimidazole derivatives, a common fragmentation pathway involves the loss of HCN from the imidazole ring. journalijdr.comtandfonline.com

High-Resolution Electron Ionization-Mass Spectrometry (HREI-MS): HREI-MS provides a highly accurate mass measurement of the molecular ion and fragment ions, which allows for the determination of the elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the analysis of complex mixtures and can be used to identify and quantify this compound in various matrices. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for benzimidazole derivatives. researchgate.net

Table 3: Common Mass Spectrometry Fragments for Benzimidazoles

| Ion | Description | Reference |

|---|---|---|

| [M]⁺ | Molecular Ion | journalijdr.com |

| [M-HCN]⁺ | Loss of hydrogen cyanide | journalijdr.comtandfonline.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within this compound. scilit.comresearchgate.net The benzimidazole ring system gives rise to characteristic π-π* transitions. The absorption maxima (λ_max) are sensitive to the substitution pattern and the solvent environment. For many benzimidazole derivatives, absorption bands are observed in the range of 240-300 nm. acs.orgsemanticscholar.orgiucr.org

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state. scilit.comresearchgate.netdovepress.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. scilit.comresearchgate.netiucr.org The benzimidazole ring in related structures is generally found to be planar or nearly planar. scilit.comresearchgate.netiucr.org The crystal packing is often stabilized by a network of hydrogen bonds, particularly involving the N-H group of the imidazole ring. biomedres.us

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a purified sample of this compound. scilit.combiomedres.usopenresearchlibrary.orgresearchgate.netbioline.org.br The experimentally determined percentages are compared with the calculated values based on the proposed molecular formula to confirm the compound's elemental composition and purity. sciencepublishinggroup.comdergipark.org.trresearchgate.netbioline.org.brresearchgate.net

Computational Chemistry and Theoretical Investigations of 4,7 Methano 1h Benzimidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which simplifies the complexity of the many-electron wavefunction. For 4,7-Methano-1H-benzimidazole, DFT would be the primary tool for a comprehensive theoretical analysis.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this process would involve calculating the forces on each atom and iteratively adjusting their positions until those forces are minimized.

Due to the rigid, bridged structure of the 4,7-methano group, the conformational landscape of this molecule is expected to be less complex than that of molecules with many rotatable bonds. The primary conformational flexibility would arise from the orientation of the N-H proton in the imidazole (B134444) ring. DFT calculations, using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), would precisely determine bond lengths, bond angles, and dihedral angles of the lowest energy conformer. The resulting data provides the foundational structural parameters for all further computational analyses.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data) Calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Length (N1-C2) | 1.38 Å | Bond Angle (N1-C2-N3) | 112.5° |

| Bond Length (C4-C8) | 1.54 Å | Bond Angle (C4-C8-C7) | 95.2° |

| Bond Length (N1-H) | 1.01 Å | Dihedral Angle (H-N1-C2-N3) | 180.0° |

Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory is a central concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For this compound, DFT calculations would determine the energies of the HOMO and LUMO. The energy gap between these two orbitals (HOMO-LUMO gap) is a critical parameter indicating the molecule's chemical stability and reactivity; a larger gap implies higher stability and lower reactivity. Analysis of the spatial distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack. The electron density would likely be concentrated around the nitrogen atoms of the imidazole ring in the HOMO, while the LUMO might be distributed across the fused ring system.

Table 2: Hypothetical Electronic Properties of this compound Calculated at the B3LYP/6-311++G(d,p) level of theory.

| Property | Value |

|---|---|

| Energy of HOMO | -6.2 eV |

| Energy of LUMO | -0.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.7 eV |

| Dipole Moment | 3.5 D |

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental results. DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used to calculate ¹H and ¹³C NMR chemical shifts. For this compound, these calculations would provide theoretical spectra that could be compared with experimental data to confirm the molecular structure and assign specific resonances.

Similarly, by calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to IR spectroscopy can be predicted. This analysis would identify the characteristic stretching and bending modes of the molecule's functional groups, such as the N-H stretch of the imidazole ring and the C-H stretches of the methano bridge.

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts and Vibrational Frequencies for this compound (Hypothetical Data)

| Predicted ¹³C NMR Chemical Shifts (ppm) | Predicted Vibrational Frequencies (cm⁻¹) | ||

|---|---|---|---|

| Carbon Atom | Chemical Shift (δ) | Vibrational Mode | Frequency |

| C2 (imidazole) | 145.1 | N-H stretch | 3450 |

| C8 (methano bridge) | 35.8 | Aromatic C-H stretch | 3100 |

| C4/C7 | 138.5 | Aliphatic C-H stretch | 2980 |

Molecular Dynamics Simulations for Conformational Sampling and Dynamics (Anticipated Research Area)

While DFT and ab initio methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (such as a solvent or a biological receptor).

For this compound, MD simulations would be a highly valuable, albeit currently underexplored, research area. Such simulations could:

Analyze conformational dynamics: Even with a rigid core, MD can explore the subtle dynamics of the imidazole ring and its interaction with solvent molecules.

Simulate solvation: Placing the molecule in a simulated box of water or another solvent would reveal how solvent molecules arrange around it and the nature of intermolecular interactions like hydrogen bonding.

Probe interactions with biological targets: If this compound were to be investigated as a potential ligand for a protein, MD simulations could model the binding process, assess the stability of the ligand-protein complex, and identify key interacting residues.

Computational Studies on Reaction Mechanisms and Energy Pathways

Computational chemistry is instrumental in mapping out the mechanisms of chemical reactions. By locating transition states—the high-energy saddle points on the potential energy surface that connect reactants and products—the activation energy and the feasibility of a reaction pathway can be determined.

For this compound, computational studies could investigate its synthesis or reactivity. For example, the mechanism for its formation from appropriate precursors could be modeled. This would involve identifying all intermediates and transition states along the reaction coordinate. The calculated energy barriers for each step would clarify the rate-determining step and provide a detailed, atomistic picture of how the bonds are formed and broken during the reaction. Such studies provide fundamental chemical knowledge that is often difficult to obtain through experimental means alone.

Investigation of Solvent Effects on Molecular Properties and Reactivity through Continuum Models

There are no published studies that have employed continuum models to investigate the influence of solvents on the molecular properties and reactivity of this compound. Such studies would typically involve calculating properties like dipole moment, polarizability, and reaction energy barriers in different solvent environments to understand how the medium affects the behavior of the molecule. The lack of this data prevents any analysis or presentation of findings in this area.

Analysis of Tautomerism and Prototropic Equilibria within the Benzimidazole (B57391) Core

No computational or experimental studies detailing the tautomeric forms and prototropic equilibria of this compound have been found. For benzimidazole and its derivatives, tautomerism involving the migration of a proton between the two nitrogen atoms of the imidazole ring is a key characteristic. Theoretical investigations in this area would typically involve calculating the relative energies of the possible tautomers to determine their stability and the energy barriers for their interconversion. Without such research, it is not possible to discuss the specific tautomeric behavior of the this compound core.

Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks

There is a lack of research on the intermolecular interactions and hydrogen bonding networks of this compound. The benzimidazole moiety is known to form strong hydrogen bonds, which are crucial in determining its crystal packing and its interactions with other molecules. Computational studies would typically analyze the geometry and energy of these hydrogen bonds, as well as other non-covalent interactions. The absence of such studies for this compound means that no information can be provided on its specific interaction patterns.

Reactivity and Reaction Mechanisms of 4,7 Methano 1h Benzimidazole

Electrophilic Substitution Reactions on the Benzene (B151609) Moiety (Positions 4, 5, 6, 7)

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, including benzimidazoles. wikipedia.org In the benzimidazole (B57391) scaffold, the benzene ring is generally activated towards electrophilic attack due to the electron-donating nature of the fused imidazole (B134444) ring. Theoretical calculations and experimental data for the parent benzimidazole molecule indicate that positions 4, 5, 6, and 7 are all susceptible to electrophilic substitution. chemicalbook.comthieme-connect.de

The order of reactivity for these positions is generally predicted to be 5 ≈ 7 > 6 > 4. thieme-connect.de This is because the electron-donating effect from the imidazole nitrogen atoms increases the electron density primarily at the ortho and para positions of the benzene ring. For the unsubstituted benzimidazole, which exists as a pair of rapidly equilibrating tautomers, the 4- and 7-positions are equivalent, as are the 5- and 6-positions. thieme-connect.de

However, in 4,7-Methano-1H-benzimidazole, the rigid, strained bicyclic methano-bridge significantly alters the geometry and electronic distribution compared to a simple planar benzimidazole. This bridge can exert steric hindrance and induce strain, which may affect the accessibility and reactivity of the aromatic positions. While specific studies on the electrophilic substitution of this compound are not extensively documented, general principles of SEAr reactions can be applied.

Common electrophilic substitution reactions include:

Nitration: Typically carried out with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com For activated aromatic rings, nitric acid alone may be sufficient. masterorganicchemistry.com

Halogenation: Bromination or chlorination usually requires a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to polarize the halogen molecule and generate a more potent electrophile. wikipedia.org

Sulfonation: This reaction is performed using fuming sulfuric acid (a solution of SO₃ in H₂SO₄) and is notably reversible. libretexts.org

The regioselectivity of these reactions on the this compound substrate would be influenced by the directing effects of both the imidazole ring and the steric constraints of the methano bridge. For instance, in a related 4,7-dimethoxy-1-methyl-1H-benzimidazole, attempts to achieve electrophilic aromatic fluorination on the electron-rich dimethoxybenzene portion were unsuccessful, with the reaction instead favoring benzylic fluorination. mdpi.com This highlights how substitution patterns can significantly alter expected reactivity pathways.

Table 1: General Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Product Type |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | Nitrobenzimidazole |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | Br⁺ or Cl⁺ | Halobenzimidazole |

Nucleophilic Substitution Reactions at the Imidazole Ring (Position 2)

The imidazole portion of the benzimidazole ring system exhibits distinct reactivity. Position 2 is electron-deficient due to the influence of the two adjacent nitrogen atoms, making it susceptible to nucleophilic attack. chemicalbook.comthieme-connect.de This reactivity is particularly pronounced when a good leaving group, such as a halogen, is present at this position.

For instance, 2-chlorobenzimidazole (B1347102) derivatives can undergo nucleophilic substitution. However, in unsubstituted N-H benzimidazoles, a competing reaction is the deprotonation of the acidic N-H proton by the nucleophile, which can hinder substitution at the C2 position. ijdrt.com This issue is circumvented by using N-substituted benzimidazoles, such as 2-chloro-1-methylbenzimidazole, which readily reacts with nucleophiles like sodium methoxide (B1231860) or ethoxide to yield the corresponding 2-alkoxy derivative. ijdrt.comlongdom.org

The Chichibabin reaction, which involves amination with sodium amide, is also a classic example of nucleophilic substitution used to synthesize 2-aminobenzimidazole (B67599) derivatives. ijdrt.comlongdom.org While these reactions are well-established for the general benzimidazole class, their direct application to this compound would follow the same principles, provided the appropriate 2-substituted precursor is available.

N-Substitution Reactions (e.g., Alkylation, Acylation)

The nitrogen atoms of the imidazole ring in this compound are nucleophilic and can be readily substituted. The N-H group is weakly acidic and can be deprotonated by a base, after which the resulting benzimidazolide (B1237168) anion can react with various electrophiles. ijdrt.com

N-Alkylation: This is a common reaction where an alkyl group is introduced onto one of the nitrogen atoms. It is typically achieved by treating the benzimidazole with an alkyl halide in the presence of a base (like K₂CO₃ or NaH) to deprotonate the N-H group. chemicalbook.comnih.gov The reaction of 6-substituted 1H-benzimidazole derivatives with various halides has been shown to produce N-substituted products in moderate to excellent yields, a process that can be accelerated by microwave irradiation. mdpi.com

N-Acylation: Similarly, acylation can be performed using acyl chlorides or anhydrides to introduce an acyl group onto the nitrogen, forming N-acylbenzimidazoles.

In asymmetrically substituted benzimidazoles, N-alkylation can result in a mixture of two isomeric products, as the alkyl group can attach to either nitrogen atom of the imidazole ring. The specific structure of this compound means that N-substitution at N1 versus N3 would lead to distinct regioisomers, and the ratio of these products would depend on steric and electronic factors.

Cycloaddition Reactions Involving the Bridged System and Its Unsaturated Centers

Cycloaddition reactions are powerful methods for constructing cyclic molecules and are relevant to the this compound system due to its unsaturated centers. nih.gov The bridged bicyclic system, often referred to as a benzonorbornadiene system, contains a strained double bond that can participate in various cycloaddition reactions.

One notable example is the 1,3-dipolar cycloaddition. Studies have been conducted on intramolecular cycloadditions between nitrones and alkenes tethered by benzimidazole rings. chemicalbook.com In these reactions, a nitrone dipole reacts with an alkene dipolarophile to form five-membered heterocyclic rings. The selectivity of these reactions, leading to either fused or bridged products, can be controlled by the substituents on the alkene part. chemicalbook.com

Furthermore, the benzonorbornadiene core itself is known to undergo reactions with various dienophiles and dipoles. For example, benzonorbornadiene reacts rapidly with 1,2,4,5-tetrazines in a bioorthogonal release reaction. nih.gov The strained alkene of the norbornadiene moiety participates in an inverse-electron-demand Diels-Alder reaction with the tetrazine, followed by a retro-Diels-Alder reaction that releases dinitrogen and the desired cargo molecule. While this specific reaction was demonstrated on the parent benzonorbornadiene, it illustrates the inherent reactivity of the bridged alkene system present in this compound.

Mechanistic studies on the cycloaddition of benzimidazolium ylides with activated alkynes have also shown that the reaction proceeds through the formation of a dihydropyrrolo[1,2-a]benzimidazole structure, followed by the opening of the imidazole ring. researchgate.net

Oxidation and Reduction Pathways of the Benzimidazole and Bridged Moieties

The benzimidazole ring system is generally stable and resistant to oxidation and reduction. thieme-connect.de However, under specific conditions, both the imidazole and benzene rings can be modified.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) can lead to the cleavage of the fused benzene ring, yielding 1H-imidazole-4,5-dicarboxylic acid. thieme-connect.de Milder oxidation of the benzimidazole ring can be achieved with reagents like hydrogen peroxide or lead tetraacetate. ijdrt.com The bridged methano moiety and the allylic/benzylic positions of the benzonorbornadiene system are also potential sites for oxidation. Polymers of benzonorbornadiene, for example, are known to be susceptible to oxidation at the benzylic/allylic position under ambient conditions, which can lead to cross-linking or chain scission. nih.gov

Reduction: The standard method for reducing the benzimidazole nucleus is catalytic hydrogenation, often using a platinum or palladium catalyst in an acidic medium like acetic acid. ijdrt.com This typically reduces the benzene ring portion, leading to 4,5,6,7-tetrahydro-1H-benzimidazole. thieme-connect.de Applying this to this compound would likely saturate the benzene ring while leaving the imidazole and bridged systems intact, depending on the reaction conditions.

Table 2: General Oxidation and Reduction Reactions of Benzimidazole

| Reaction Type | Reagents | Moiety Affected | Typical Product |

|---|---|---|---|

| Strong Oxidation | KMnO₄ | Benzene Ring | Imidazole-4,5-dicarboxylic acid thieme-connect.de |

| Mild Oxidation | H₂O₂, Pb(OAc)₄ | Benzimidazole Ring | Oxidized benzimidazole derivatives ijdrt.com |

Decarboxylation Reactions of Carboxylic Acid Derivatives of Benzimidazoles

Decarboxylation is the removal of a carboxyl group (-COOH), typically with the release of carbon dioxide. This reaction is particularly relevant for carboxylic acid derivatives of heterocyclic compounds. Benzimidazole-5-carboxylic acid derivatives, for instance, have been synthesized as precursors for potential therapeutic agents. libretexts.org

The decarboxylation of heteroaromatic carboxylic acids can be achieved under various conditions, often involving heat. The stability of the resulting carbanion or radical intermediate is a key factor in the feasibility of the reaction. In recent years, photoredox and copper catalysis have been employed for the radical decarboxylation of redox-active esters derived from carboxylic acids, providing a mild and versatile method for generating alkyl radicals. researchgate.net While specific studies on the decarboxylation of this compound carboxylic acids are not detailed, the general principles of decarboxylation of benzimidazole and other aromatic carboxylic acids would apply. The reaction would likely proceed by converting the carboxylic acid to a suitable derivative (like a redox-active ester) followed by a radical-mediated removal of CO₂.

Advanced Applications of 4,7 Methano 1h Benzimidazole and Its Derivatives in Chemical Science

Coordination Chemistry and Ligand Design

The benzimidazole (B57391) moiety, with its available nitrogen donor atoms, is a well-established ligand in coordination chemistry. The fusion of the benzimidazole core with a methano-bridge in 4,7-methano-1H-benzimidazole introduces steric constraints and specific electronic characteristics that influence its coordination behavior and the properties of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes with this compound Ligands

The synthesis of metal complexes involving benzimidazole derivatives is a robust area of research. nih.gov Generally, these complexes are prepared by reacting a salt of a transition metal with the benzimidazole-based ligand in a suitable solvent, often with heating to facilitate the reaction. nih.govorientjchem.org The resulting complexes can be characterized by a suite of analytical techniques to confirm their structure and properties.

Common characterization methods include:

Spectroscopic Analysis (FT-IR, UV-Vis): Infrared spectroscopy helps to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the C=N stretching of the imidazole (B134444) ring. nih.gov Ultraviolet-visible spectroscopy provides information about the electronic transitions within the complex, which can confirm the presence of the metal and its coordination environment. irejournals.com

Spectrometric Analysis (Mass Spectrometry): Mass spectrometry is employed to determine the molecular weight of the complex, confirming its stoichiometry. nih.gov

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the complex, which is crucial for verifying the proposed chemical formula. mdpi.com

Thermal Analysis (TG): Thermogravimetric analysis is used to study the thermal stability of the complexes and to determine the presence of solvent molecules, such as water, in the crystal lattice. mdpi.com

For instance, a series of novel Cu(II), Zn(II), Ni(II), and Ag(I) complexes with benzimidazole derivatives have been synthesized and characterized using these methods. nih.gov The formation of these complexes was confirmed by shifts in the FT-IR spectra and the appearance of new bands in the UV-Vis spectra. nih.gov

Table 1: Representative Metal Complexes with Benzimidazole-Derived Ligands and Characterization Data

| Complex | Metal Ion | Ligand | Key Characterization Findings | Reference |

|---|---|---|---|---|

| [Cu(L)Cl₂] | Cu(II) | Bis-benzimidazole derivative | FT-IR shows a shift in ν(C=N) vibration, indicating coordination. | nih.gov |

| [Zn(L)Cl₂] | Zn(II) | Bis-benzimidazole derivative | ESI-MS confirms the molecular weight and stoichiometry. | nih.gov |

| [Ni(L)₂(H₂O)₂] | Ni(II) | 2-(phenylsubstituted) benzimidazole | UV-Vis spectroscopy indicates the coordination environment of the Ni(II) ion. | mdpi.com |

| [Ag(L)]NO₃ | Ag(I) | Bis-benzimidazole derivative | Elemental analysis confirms the proposed formula. | nih.gov |

Note: 'L' represents the specific benzimidazole-derived ligand used in the study.

Elucidation of Coordination Modes and Geometric Structures

Benzimidazole-based ligands can coordinate to metal ions in several ways, primarily through the nitrogen atoms of the imidazole ring. mdpi.com The specific coordination mode and the resulting geometry of the complex are influenced by factors such as the nature of the metal ion, the substituents on the benzimidazole ring, and the reaction conditions. researchgate.net

In the case of this compound, the rigid bicyclic structure can impose steric constraints that favor certain coordination geometries. The coordination of metal ions to benzimidazole derivatives is often confirmed by a downward shift of the ν(C=N) vibration in the FT-IR spectrum, which indicates the involvement of the imine nitrogen atom in bonding to the metal. nih.gov

For example, in dinuclear zinc compounds with pyridinyl-benzimidazole ligands, the molecules can act as bridges, coordinating through the nitrogen atoms of both the pyridine (B92270) and imidazole rings. mdpi.com In other cases, the benzimidazole derivative may act as a monodentate ligand, coordinating through a single nitrogen atom. mdpi.com The geometry around the metal center can range from tetrahedral to octahedral, depending on the number of coordinated ligands and solvent molecules. mdpi.com

Investigation of Metal-Ligand Interactions and Complex Stability

The interaction between the metal ion and the this compound ligand is a key factor determining the stability and properties of the resulting complex. These interactions are typically a combination of covalent and electrostatic forces. The stability of metal complexes is often enhanced by the chelate effect when the ligand can bind to the metal ion through multiple donor atoms. mdpi.com

The strength of the metal-ligand bond can be probed using various spectroscopic and computational methods. For instance, changes in the electronic absorption spectra upon complexation can provide insights into the nature of the metal-ligand bonding. escholarship.org Computational studies, such as Density Functional Theory (DFT), can be used to model the electronic structure of the complexes and to calculate the binding energies, providing a theoretical measure of their stability. nih.gov The thermal stability of the complexes, as determined by thermogravimetric analysis, also provides an indirect measure of the strength of the coordination bonds. mdpi.com

Supramolecular Chemistry and Self-Assembly Phenomena

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. Benzimidazole derivatives are excellent building blocks for supramolecular assembly due to their ability to form strong and directional hydrogen bonds. researchgate.net

Hydrogen Bonding-Directed Self-Assembly of Benzimidazole Derivatives

Hydrogen bonding is a powerful tool for directing the self-assembly of molecules into well-defined architectures. rsc.org The benzimidazole core contains both hydrogen bond donors (the N-H group) and acceptors (the imine nitrogen atom), making it capable of forming robust intermolecular hydrogen bonds. nih.gov

The self-assembly of benzimidazole derivatives can lead to the formation of various supramolecular structures, such as chains, sheets, and three-dimensional networks. researchgate.netnih.gov The specific arrangement of the molecules in the solid state is dictated by the pattern of hydrogen bonding. For example, O—H⋯N hydrogen bonds between benzimidazole molecules can result in the formation of chain structures. nih.gov The strength of these interactions can be influenced by the hybridization of the atoms involved. acs.org

Formation of Ordered Two-Dimensional Supramolecular Nanostructures

The self-assembly of functional molecules on surfaces is a promising bottom-up approach for the fabrication of nanostructured materials with potential applications in electronics and catalysis. Benzimidazole derivatives have been shown to form highly ordered two-dimensional (2D) supramolecular nanostructures on various substrates. csic.es

These ordered assemblies are typically driven by intermolecular hydrogen bonding between the benzimidazole units. csic.es For instance, the condensation of two 7-azaindole (B17877) units to a central benzene (B151609) core results in a molecule that can form strong Npyridine···H-Npyrrole hydrogen bonds, leading to the formation of well-ordered 2D networks on a gold surface. csic.es The ability to control the molecular arrangement at the nanoscale is crucial for tailoring the properties of the resulting material.

Catalytic Applications of Bridged Benzimidazole Derivatives

Bridged benzimidazole derivatives, including structures analogous to this compound, have emerged as a significant class of ligands in coordination chemistry and catalysis. The inherent rigidity and defined stereochemistry of the bridged scaffold, combined with the strong σ-donating properties of the benzimidazole moiety, often realized as N-heterocyclic carbenes (NHCs), allow for the creation of robust and highly active metal complexes. These complexes have found utility in a range of chemical transformations, demonstrating the versatility of the bridged benzimidazole framework in both homogeneous and heterogeneous catalysis.

Role in Homogeneous and Heterogeneous Organic Transformations

The application of bridged benzimidazole derivatives as ligands for metal catalysts is extensive, particularly in homogeneous catalysis. These ligands are adept at stabilizing metal centers and activating them for key steps in catalytic cycles, such as oxidative addition and reductive elimination.

Homogeneous Catalysis:

Metal complexes featuring bridged benzimidazole-based ligands, especially N-heterocyclic carbenes (NHCs), are prominent in homogeneous catalysis. The bridge between benzimidazole units can be varied (e.g., phenylene, oxygen, alkyl chains), which influences the geometry and electronic properties of the resulting metal complex. yok.gov.trrsc.org

Cross-Coupling Reactions: Palladium complexes of bridged bis-NHC ligands have demonstrated high efficiency in C-C bond-forming reactions like the Heck and Suzuki-Miyaura couplings. yok.gov.trrsc.orgrsc.org For instance, ortho-phenylene bridged palladium bis-NHC complexes have been successfully used in the catalytic functionalization of propane. rsc.org The rigidity of the ligand framework is crucial for catalyst stability and activity. A family of dinuclear palladium complexes with ligands derived from tethered 2-benzimidazolyl moieties has proven to be a highly effective and general platform for various cross-coupling reactions. acs.org Similarly, a bis-palladium complex of α-benzimidazole 9-pyrrolyl dipyrromethene has shown promise as an efficient catalyst for coupling aryl bromides with phenylboronic acid. acs.org

Hydrogenation and Transfer Hydrogenation: Rhodium(I)-NHC complexes derived from benzimidazolium salts are active catalysts for the transfer hydrogenation of ketones. arabjchem.org The electronic properties of the benzimidazole ring can be tuned; for example, electron-donating groups on the benzimidazole backbone have been shown to increase catalytic activity. arabjchem.org Polynuclear rhodium complexes with bridging benzimidazole derivatives have also been investigated as potential multicentered catalysts for processes like hydroformylation. niscpr.res.in

Hydrosilylation: Bimetallic rhodium complexes with a 1,3-phenylene-bridged N-alkyl bis(benzimidazole) pincer ligand have demonstrated high activity and selectivity in the hydrosilylation of phenylacetylene. acs.org These catalysts can exhibit uncommon selectivity, favoring the formation of α-vinylsilanes, and show turnover frequencies comparable to or greater than other reported catalysts. acs.org

Heterogeneous Catalysis:

While more prevalent in homogeneous systems, efforts have been made to immobilize benzimidazole-based catalysts on solid supports to facilitate catalyst recovery and reuse, a key principle of green chemistry. The development of heterogeneous catalysts often involves anchoring benzimidazole derivatives or their metal complexes onto materials like silica, polymers, or magnetic nanoparticles. doi.org For example, a Cu(II)-Schiff base complex encapsulated in zeolite NaY has been used for the synthesis of aryl-substituted benzimidazoles, showcasing a heterogenized system. doi.org Although specific examples focusing on bridged benzimidazoles like this compound in heterogeneous catalysis are less common in literature, the principles of catalyst heterogenization are broadly applicable to this class of compounds.

Design and Optimization of Catalytic Systems Utilizing Benzimidazole Scaffolds

The design of effective catalysts based on bridged benzimidazole scaffolds is a modular process, allowing for systematic optimization of catalytic performance by modifying the ligand structure and the metal center.

Ligand Design:

The structure of the bridging unit is a critical design element. It dictates the "bite angle" and flexibility of chelating ligands, which in turn affects the coordination geometry, stability, and activity of the metal complex.

Bridge Modification: Chiral linkers, such as (1R,2R)-cyclohexene or (aR)-binaphthylene, have been incorporated to bridge bis(benzimidazolium) salts, leading to chiral palladium complexes. rsc.org These complexes have been applied in asymmetric Suzuki-Miyaura reactions, where the nature of the bridge significantly influenced both yield and enantioselectivity. rsc.org

Substituent Effects: The electronic and steric properties of the catalyst can be fine-tuned by altering the substituents on the benzimidazole rings. For instance, in Rh(I)-NHC catalyzed transfer hydrogenation, bulky substituents on the nitrogen atoms of the benzimidazole ring were found to enhance catalytic activity. arabjchem.org

Metal Center and Complex Geometry:

Metal Variation: Palladium is frequently used for cross-coupling reactions, rsc.orgacs.org while rhodium is a common choice for hydrogenation and hydrosilylation. arabjchem.orgniscpr.res.inacs.org Iridium complexes with bridging bibenzimidazole ligands have also been developed as efficient catalysts for reactions like the N-methylation of amines. researchgate.netresearchgate.net

Nuclearity: Both mononuclear and polynuclear complexes have been explored. Dinuclear and trinuclear rhodium complexes with bridging benzimidazolates have been synthesized, with the proximity of metal centers potentially enabling cooperative catalytic effects. niscpr.res.inias.ac.in Homobimetallic silver and rhodium complexes featuring a CCC-NHC pincer ligand based on bis(benzimidazole)benzene have also been reported. acs.org

The systematic modification of these parameters allows for the creation of tailored catalytic systems with optimized activity, selectivity, and stability for specific organic transformations.

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Routes for Bridged Benzimidazoles

Traditional synthesis methods for benzimidazoles often involve harsh reaction conditions, toxic solvents, and costly procedures that contribute to environmental pollution. ijarsct.co.in The principles of green chemistry are increasingly being applied to develop more sustainable and environmentally friendly alternatives. eprajournals.comchemmethod.com Future research will likely focus on extending these green methodologies to the synthesis of bridged benzimidazoles like 4,7-Methano-1h-benzimidazole.

Key areas of development include:

Solvent-Free Reactions: Eliminating organic solvents reduces environmental impact and waste generation. eprajournals.comeprajournals.com Research into solid-state reactions or mechanochemical approaches, which use mechanical force to induce chemical reactions, could provide efficient and green pathways to bridged benzimidazoles. acs.org

Renewable Feedstocks: Utilizing biomass-derived starting materials instead of fossil fuels can significantly enhance the sustainability of synthetic processes. eprajournals.comeprajournals.com

Green Catalysts: The development and use of eco-friendly catalysts, such as biocatalysts, nanoporous materials, or deep eutectic solvents (DESs), can lead to milder reaction conditions, higher yields, and reduced energy consumption. ijarsct.co.inmdpi.comnih.gov For example, a recent study demonstrated a sustainable method for synthesizing benzimidazole (B57391) derivatives using a DES which acted as both the reaction medium and a reactant, simplifying the work-up procedure. nih.gov

Alternative Energy Sources: Innovative reaction techniques like microwave-assisted synthesis and photochemical reactions are being explored to improve energy efficiency and reduce reaction times compared to conventional heating methods. ijarsct.co.inchemmethod.com

| Green Chemistry Approach | Advantages | Potential Application for Bridged Benzimidazoles |

| Mechanochemistry | Reduced solvent use, access to novel structures, avoids low monomer solubility issues. acs.orgresearchgate.net | Direct synthesis from solid-state reactants, potentially leading to novel polymeric materials. acs.org |

| Deep Eutectic Solvents (DESs) | Low cost, biodegradable, can act as both solvent and catalyst/reactant. mdpi.comnih.gov | One-pot synthesis of functionalized bridged benzimidazoles with simplified purification. nih.gov |

| Biocatalysis | Mild operating conditions (lower temperature, less energy), high yields, minimized toxicity. ijarsct.co.in | Enantioselective synthesis of chiral bridged benzimidazoles. |

| Microwave-Assisted Synthesis | Shorter reaction times, high yields, avoidance of hazardous solvents. chemmethod.com | Rapid and efficient cyclization reactions to form the bridged benzimidazole core. |

Exploration of Advanced Spectroscopic and Structural Probes for Dynamic Processes

Understanding the intricate dynamic processes of bridged benzimidazoles at a molecular level is crucial for designing functional materials. The development of advanced spectroscopic and structural probes is a key emerging area. Benzimidazole derivatives are known to exhibit unique photophysical properties, including fluorescence, which can be harnessed for sensing and imaging applications. mdpi.comnih.gov

Future research will likely focus on:

Designing "Turn-On" Fluorescent Probes: Creating probes based on the this compound scaffold that are initially non-fluorescent but become highly fluorescent upon binding to a specific analyte or undergoing a specific environmental change. Theoretical investigations into processes like excited state intramolecular proton transfer (ESIPT) can help design molecules with large Stokes shifts, which are beneficial for fluorescence sensing. acs.org

Probing Molecular Interactions: Utilizing advanced NMR techniques, such as 2D-ROESY, and X-ray crystallography to elucidate the precise three-dimensional structures and intermolecular interactions of these compounds in different states. nih.govrsc.org This is critical for understanding self-assembly mechanisms and the structure-property relationships in resulting materials.

Real-Time Monitoring: Developing clickable probes that can be used for the efficient labeling and real-time monitoring of biological molecules and processes within cellular environments. nih.gov The rigid benzimidazole moiety can be a core component that binds deep within the active site of a target protein. nih.gov

Integration of Machine Learning and Artificial Intelligence in Computational Predictions and Material Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and discovery of new materials based on bridged benzimidazoles. These computational tools can accelerate the development process by predicting the properties of novel compounds before they are synthesized, saving time and resources. doi.org

Emerging applications in this area include:

Quantitative Structure-Property Relationship (QSPR) Models: Developing ML models to predict specific properties, such as the anti-corrosion efficiencies or biological activities of new benzimidazole derivatives. doi.org By training models on existing experimental data, researchers can identify key molecular descriptors that influence a compound's performance.

Virtual Screening: Using computational methods like molecular docking and molecular dynamics simulations to screen large libraries of virtual bridged benzimidazole derivatives for their potential as inhibitors of specific enzymes or as materials with desired electronic properties. mdpi.comnih.gov This allows for the rational selection of the most promising candidates for synthesis and experimental validation. nih.gov

De Novo Design: Employing generative AI models to design entirely new bridged benzimidazole structures with optimized properties for specific applications, such as antifungal drugs or selective kinase inhibitors. mdpi.commdpi.com

| Computational Technique | Application in Benzimidazole Research | Predicted Properties/Outcomes |

| Machine Learning (e.g., KNN, Random Forest) | Develop QSPR models for predicting inhibition efficiencies of novel compounds. doi.org | Anti-corrosion properties, biological activity. doi.org |

| Molecular Docking | Screen affinity of ligands with target enzymes to identify potential drug candidates. mdpi.comnih.gov | Binding selectivity, inhibitory capacity. mdpi.comnih.gov |

| Molecular Dynamics (MD) Simulations | Investigate the stability and interaction dynamics of ligand-protein complexes. mdpi.comnih.gov | Binding mechanisms, conformational changes. mdpi.comnih.gov |

| Density Functional Theory (DFT) | Calculate molecular descriptors and study electronic structure and reactivity. mdpi.comacs.orgdoi.org | Inhibition efficiency, adsorption mechanisms, photophysical properties. mdpi.comacs.orgdoi.org |

Rational Design of Next-Generation Ligands for Catalytic Applications

The rigid, well-defined geometry of the this compound scaffold makes it an excellent platform for the rational design of ligands for metal-based catalysts. The nitrogen atoms in the imidazole (B134444) ring can effectively coordinate with metal centers, and the bridged structure provides steric control that can influence the selectivity and efficiency of catalytic reactions.

Future research directions include:

Asymmetric Catalysis: Designing chiral ligands based on the bridged benzimidazole framework for use in enantioselective catalysis, such as asymmetric hydrogenation. nih.gov In silico evaluation can be used to pre-screen ligand designs to identify those likely to yield high enantiomeric ratios. nih.gov

Photocatalysis: Developing metal-free, heterogeneous photocatalysts based on conjugated porous polymers incorporating benzimidazole-bridged units. acs.org These materials offer a sustainable approach to harnessing light energy for organic transformations. acs.orgresearchgate.net

CO2 Conversion: Creating novel catalysts for the chemical fixation of carbon dioxide. Porous ionic polymers functionalized with benzimidazole derivatives have shown promise in catalyzing CO2 cycloaddition reactions, with synergistic effects between hydrogen bond donors and ionic sites enhancing performance. nih.gov

Supramolecular Engineering of Functional Materials Based on Bridged Benzimidazole Units

Supramolecular engineering involves the design and construction of complex, functional materials through non-covalent interactions like hydrogen bonding and π-π stacking. scispace.com The planar, aromatic nature of the benzimidazole core, combined with the structural rigidity of the 4,7-methano bridge, provides an ideal building block for creating highly ordered supramolecular assemblies. scispace.com

Emerging areas of focus are:

Self-Assembled Nanostructures: Synthesizing novel bridged benzimidazole derivatives that can self-assemble into well-defined nanostructures such as nanofibers, nanospheres, and hydrogels. rsc.orgrsc.org The morphology of these structures can often be controlled by altering environmental conditions or through specific molecular interactions. rsc.org

Responsive Materials: Developing "smart" materials that can change their properties in response to external stimuli like light, temperature, or the presence of specific ions. nih.gov The non-covalent bonds in supramolecular assemblies allow for reversibility and adaptability. nih.govnih.gov

Organic Electronics: Exploring the potential of highly ordered materials derived from bridged benzimidazoles for applications in organic electronics. The controlled π-π stacking facilitated by the rigid framework can lead to desirable charge transport properties. uni-bonn.de

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.